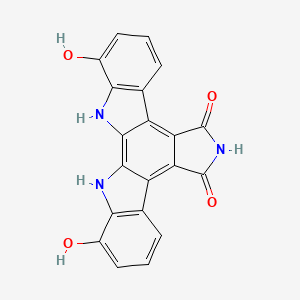

1,11-Dihydroxy-12,13-dihydro-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione

Description

BE-13793C is a bioactive indole alkaloid metabolite, specifically an indolocarbazole alkaloid. It was discovered through a co-culturing approach involving the bacterium Streptomyces sp. MA37 and the Gram-negative bacterium Pseudomonas sp. This compound has shown significant anti-proliferative activity against certain cancer cell lines, making it a compound of interest in the field of medicinal chemistry .

Properties

CAS No. |

133805-03-5 |

|---|---|

Molecular Formula |

C20H11N3O4 |

Molecular Weight |

357.3 g/mol |

IUPAC Name |

5,21-dihydroxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione |

InChI |

InChI=1S/C20H11N3O4/c24-9-5-1-3-7-11-13-14(20(27)23-19(13)26)12-8-4-2-6-10(25)16(8)22-18(12)17(11)21-15(7)9/h1-6,21-22,24-25H,(H,23,26,27) |

InChI Key |

FETFZHLVPOJEBR-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)NC3=C4C(=C5C(=C23)C(=O)NC5=O)C6=C(N4)C(=CC=C6)O |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC3=C4C(=C5C(=C23)C(=O)NC5=O)C6=C(N4)C(=CC=C6)O |

Synonyms |

12,13-dihydro-1,11-dihydroxy-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 12,13-dihydro-1,11-dihydroxy- BE 13793C BE-13793C J 104303 J-104303 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of BE-13793C involves the co-culturing of Streptomyces sp. MA37 with Pseudomonas sp. in a co-culture chamber. This method allows the exchange of nutrients, metabolites, and other chemical cues between the two microorganisms, leading to the upregulation of several metabolites, including BE-13793C . The structure of BE-13793C was elucidated using Nuclear Magnetic Resonance (NMR) and mass spectrometry analyses .

Industrial Production Methods: Industrial production of BE-13793C is not well-documented, but the co-culturing approach used in laboratory settings could potentially be scaled up for industrial purposes. This method involves growing the microorganisms in large fermentation tanks under controlled conditions to maximize the yield of BE-13793C.

Chemical Reactions Analysis

Types of Reactions: BE-13793C undergoes various chemical reactions, including oxidation and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to create derivatives with different properties.

Common Reagents and Conditions: Common reagents used in the reactions involving BE-13793C include oxidizing agents and nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.

Major Products: The major products formed from the reactions of BE-13793C include various derivatives that retain the core indolocarbazole structure but have different functional groups attached. These derivatives are often tested for their biological activity to identify compounds with enhanced properties.

Scientific Research Applications

BE-13793C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying indolocarbazole alkaloids and their derivatives. In biology, BE-13793C is studied for its anti-proliferative activity against cancer cell lines, such as HT-29 colon cancer cells . In medicine, it holds potential as a lead compound for developing new anticancer drugs. Additionally, BE-13793C is used in research to understand the biosynthetic pathways of indolocarbazole alkaloids and to explore the potential of co-culturing approaches for discovering new bioactive compounds .

Mechanism of Action

The mechanism of action of BE-13793C involves its interaction with molecular targets such as DNA gyrase and topoisomerase enzymes. These enzymes are crucial for DNA replication and cell division. By inhibiting these enzymes, BE-13793C disrupts the replication process, leading to the death of cancer cells . The compound’s strong anti-proliferative activity against cancer cells, without significant toxicity to normal cells, makes it a promising candidate for further development as an anticancer agent .

Comparison with Similar Compounds

- Arcyriaflavin A

- Staurosporine

- Rebeccamycin

These compounds share the indolocarbazole core structure but differ in their functional groups and biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.